Product packaging for Sodium triethylborohydride(Cat. No.:CAS No. 17979-81-6)

Sodium triethylborohydride

Cat. No.: B107655
CAS No.: 17979-81-6
M. Wt: 120.99 g/mol
InChI Key: UKYGKELSBAWRAN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Borohydride (B1222165) Reagents

The emergence of sodium triethylborohydride as a significant reagent is best understood within the broader history of borohydride chemistry.

The field of metal borohydride chemistry was established in the 1940s through the pioneering work of Hermann Irving Schlesinger and Herbert C. Brown. wikipedia.org Their research, initially driven by wartime needs, led to the first synthesis of alkali metal borohydrides. acs.org They successfully synthesized lithium borohydride (LiBH₄) from the reaction of diborane (B8814927) (B₂H₆) with metal hydrides. wikipedia.orgsigmaaldrich.com This discovery was followed by the development of sodium borohydride (NaBH₄), which was first prepared by reacting sodium hydride with trimethyl borate (B1201080) at high temperatures. wikipedia.org

Initially, these compounds were explored for their applications in inorganic chemistry, but their utility as reducing agents in organic synthesis was quickly recognized. numberanalytics.com Sodium borohydride, in particular, became a staple in organic laboratories for its ability to reduce aldehydes and ketones to their corresponding alcohols under mild conditions. numberanalytics.commasterorganicchemistry.comacs.org The development of industrial-scale production methods, such as the Brown-Schlesinger and Bayer processes, made these reagents widely available and cemented their importance in both academic and industrial chemistry. wikipedia.orgenergy.gov

While sodium borohydride proved to be a versatile reagent, its reactivity is limited; it does not typically reduce less reactive functional groups like esters, amides, or nitriles under standard conditions. masterorganicchemistry.comresearchgate.net This limitation spurred the development of modified borohydrides to achieve greater reactivity and selectivity. Researchers discovered that the reducing power of the borohydride anion ([BH₄]⁻) could be systematically tuned by altering its chemical environment. acs.org

Two primary strategies emerged:

Substitution on the Boron Atom: Replacing one or more hydrogen atoms on the boron center with other groups significantly alters the reagent's properties. For instance, introducing electron-withdrawing groups, as in sodium cyanoborohydride ([BH₃(CN)]⁻), results in a milder, more selective reducing agent. wikipedia.org Conversely, replacing hydrogens with electron-releasing alkyl groups, such as the ethyl groups in this compound ([BH(C₂H₅)₃]⁻), renders the remaining B-H bond highly nucleophilic and dramatically increases the reagent's reducing power. wikipedia.org

Influence of the Cation and Additives: The reactivity of borohydrides is also influenced by the accompanying cation and the presence of additives. acs.org The choice of solvent and the addition of certain compounds, like iodine or metal salts, can enhance the reactivity of even simple borohydrides, allowing them to perform reductions not otherwise possible. researchgate.netacs.org This systematic modification has produced a broad spectrum of borohydride reagents, enabling chemists to selectively reduce one functional group in the presence of others. acs.org

Rationale for Academic Investigation of this compound

This compound has become a subject of intense academic investigation due to its distinct properties that address several modern challenges in chemical synthesis.

This compound is a potent and highly selective nucleophilic hydride reagent. Its increased reactivity compared to sodium borohydride allows it to participate in a wider range of chemical transformations. A primary application is the reductive activation of homogeneous catalysts, where it converts metal halide precursors into active metal hydride catalysts. wikipedia.org

Beyond its role as an activator, it is a key reagent in challenging reductions. Research has demonstrated its effectiveness in the highly selective hydroboration of terminal alkynes to produce (E)-vinylboronate esters, which are crucial building blocks in organic synthesis. researchgate.netchemrxiv.org

A paradigm shift in the application of this compound has been its emergence as a catalyst in its own right, rather than just a stoichiometric reagent. This is particularly significant in the development of transition-metal-free catalytic systems. organic-chemistry.orgacs.org Transition metals, while powerful catalysts, can be expensive and pose toxicity and environmental concerns.

Recent studies have established that this compound can catalytically promote several important reactions:

Controlled Reduction of Amides: It catalyzes the reduction of unactivated amides to either secondary or tertiary amines using hydrosilanes as the reducing agent. organic-chemistry.orgacs.orgscilit.com The selectivity between C-O or C-N bond cleavage can be controlled by the choice of hydrosilane and solvent. acs.org

Double Hydroboration of Nitriles: It serves as a highly efficient catalyst for the double hydroboration of organic nitriles at room temperature, providing access to primary amines. rsc.orgrsc.orgrsc.org

Dehydrogenative Silylation and Hydrosilylation: It has been shown to catalyze the dehydrogenative silylation of terminal alkynes and the hydrosilylation of alkenes. researchgate.netresearchgate.net

The use of this compound as a catalyst aligns with several core principles of green chemistry. By enabling transition-metal-free reactions, it helps to avoid the generation of toxic metal waste. rsc.orgrsc.org Many of these catalytic processes are highly efficient, require only small amounts of the catalyst, and can be performed under mild conditions, often at room temperature and without a solvent. rsc.orgrsc.org This reduces energy consumption and the use of volatile organic compounds. The high selectivity of these catalytic systems also leads to higher atom economy and minimizes the formation of byproducts, simplifying purification and reducing waste. organic-chemistry.orgrsc.orgrsc.org For instance, in the catalytic reduction of amides, the process avoids the need for harsh acid or base work-up steps. organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15BNa B107655 Sodium triethylborohydride CAS No. 17979-81-6

Properties

InChI

InChI=1S/C6H15B.Na/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYGKELSBAWRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC)(CC)CC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BNa
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601043441
Record name Sodium triethylhydroborate(1-)
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Molecular Weight

120.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17979-81-6
Record name Sodium triethylhydroborate(1-)
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Record name Sodium triethylhydroborate(1-)
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Record name Sodium triethylhydroborate(1-)
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Synthetic Methodologies for Sodium Triethylborohydride

Established Synthetic Pathways

The conventional methods for synthesizing sodium triethylborohydride rely on the direct reaction of a sodium source with triethylborane (B153662). These pathways are well-documented and represent the foundational chemistry for producing this reagent.

Reaction of Triethylborane with Sodium Hydride

The most common and established method for preparing this compound involves the reaction of sodium hydride (NaH) with triethylborane (Et₃B). wikipedia.org This reaction is typically carried out by treating a hot slurry of sodium hydride in toluene (B28343) with triethylborane. wikipedia.org The general reaction can be represented as:

NaH + B(C₂H₅)₃ → NaBH(C₂H₅)₃

This synthesis can also be performed in other solvents, with studies indicating that sodium hydride reacts with trialkylboranes in ethers and aliphatic hydrocarbons to yield the corresponding sodium trialkylborohydrides. acs.org In contrast to reactions involving lithium hydride, which often require an ethereal solvent to proceed, sodium hydride can react with trialkylboranes in the absence of such solvents. dtic.mil

Direct Reaction of Sodium Metal with Triethylborane

An alternative established pathway involves the use of sodium metal. While less detailed in the literature, the direct reaction of sodium metal with triethylborane is a recognized method for its formation. This approach circumvents the need for pre-forming sodium hydride.

Advanced Synthetic Modifications and Optimization

Influence of Reaction Conditions on Yield and Purity

The conditions under which the synthesis of this compound is conducted can significantly impact the outcome. While detailed studies focusing exclusively on the optimization of its synthesis are not extensively reported, the principles of related chemical processes offer insight. For instance, in reactions utilizing this compound as a catalyst, solvent choice and temperature are critical. Reactions performed in solvents like toluene or tetrahydrofuran (B95107) (THF) have shown higher conversions compared to solvent-free conditions. Similarly, temperature plays a crucial role; optimal activity for its catalytic use is often observed at specific temperatures, such as 80°C, with lower temperatures requiring significantly longer reaction times. These observations suggest that similar parameters—solvent choice, temperature, and reaction time—are likely key variables in optimizing the direct synthesis of the compound itself to maximize yield and purity.

Interactive Table: Effect of Conditions on NaHBEt₃ Catalyzed Reactions This table illustrates the influence of reaction conditions on a model hydroboration reaction catalyzed by this compound, providing insight into factors that could be relevant for its synthesis.

SubstrateSolventTemperature (°C)Time (h)Conversion/Yield (%)
Phenylacetylene (B144264)Toluene60171
PhenylacetyleneToluene801~100
Aliphatic AlkynesToluene6024High
4-FluorophenylacetyleneToluene802>90

Exploration of Alternative Precursors

Beyond the direct use of sodium hydride or sodium metal, research has identified alternative precursors for generating sodium trialkylborohydrides. One notable alternative method involves the reaction of trialkylboranes with sodium diethyldihydroaluminate (NaAlH₂(C₂H₅)₂) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.org This presents a convenient and general method for the preparation of sodium trialkylborohydrides. acs.org

Mechanistic Studies of Sodium Triethylborohydride Mediated Transformations

Theoretical and Computational Approaches

Computational chemistry has emerged as an indispensable tool for mapping the energetic landscapes of complex reactions, offering a molecular-level view of transient structures and transition states that are often difficult to capture experimentally.

Density Functional Theory (DFT) has been extensively applied to unravel the mechanisms of reactions mediated by sodium triethylborohydride. nih.govresearchgate.net These computational studies provide detailed energy profiles for proposed reaction pathways, helping to explain observed phenomena such as regioselectivity. researchgate.netmdpi.com For instance, in the silylation of vinyl arenes with hydrodisiloxanes, DFT calculations were crucial in demonstrating why the expected hydrosilylation products were not formed and why the triethylborohydride was consumed stoichiometrically instead of acting as a catalyst. nih.govmdpi.comresearchgate.net DFT modeling has successfully elucidated the mechanisms of selective Markovnikov hydrosilylation and has also been used to explain the differing regioselectivity observed in similar hydrogermylation reactions. mdpi.com

A detailed analysis of the potential energy hypersurface (PES) is critical for a thorough understanding of a reaction's mechanism. In the study of the silylation of vinyl arenes, researchers performed scans of the PES to verify reaction pathways suggested by initial optimization algorithms. mdpi.com By controlling specific reaction coordinates, such as the distance between the boron atom and oxygen or hydrogen atoms, two-dimensional cross-sections of the PES were generated. nih.govmdpi.com These energy maps reveal low-energy corridors that guide the reactants toward the products and identify high-energy regions corresponding to unfavorable approaches. mdpi.com This detailed mapping confirmed that the reaction proceeds via an SN2 mechanism involving the cleavage of a B-O bond and the concurrent formation of a B-H bond, which ultimately regenerates the trialkylborohydride. mdpi.com

Table 1: Computed Gibbs Free Energy Data for a Key Reaction Step This table presents data for the reaction of a borasiloxyl salt with sodium hydride, a critical step in catalyst regeneration identified through DFT calculations.

Reactant/Product/StateDescriptionRelative Gibbs Free Energy (kcal/mol)
Borasiloxyl Salt + NaHInitial Reactants0.0
Transition StateSN2 Transition State+28.6
Sodium Trialkylborohydride + Sodium DimethylsilanolateFinal Products-11.2
Data sourced from DFT calculations reported in scientific literature. mdpi.com

To manage the computational expense associated with complex molecules, chemists often employ simplified analogs in their models. In DFT studies of this compound, the triethylborane (B153662) (BEt3) moiety is sometimes replaced with the smaller trimethylborane (B1581522) (BMe3). researchgate.net This simplification reduces the number of atoms and conformational complexities, making the calculations more tractable while retaining the core electronic features of the boron center essential for the reaction. researchgate.net This approach was utilized in modeling the reaction of styrene (B11656) with disiloxanes, allowing for an effective examination of the free-energy profiles and the steric hindrance around the key atoms involved in the transformation. researchgate.net

Molecular dynamics (MD) simulations offer a method to study the time-evolution of molecular systems, providing insights into the dynamic behavior of molecules, including reaction intermediates. nih.gov These simulations can, in principle, sample a wide range of molecular conformations and solvation environments, which are crucial for understanding reaction kinetics. researchgate.netchemrxiv.org While MD simulations have been applied to study the hydration of sodium borohydride (B1222165) and the opening reactions of other molecular systems, specific MD studies focusing on the reaction intermediates of this compound-mediated transformations are not widely reported in the reviewed literature. nih.govresearchgate.net Such studies would be a valuable future direction to complement the static picture provided by DFT calculations of potential energy surfaces.

Density Functional Theory (DFT) Investigations of Reaction Pathways

Experimental Mechanistic Elucidation

While computational models provide powerful predictive frameworks, experimental validation is essential to confirm the proposed mechanisms and characterize the species involved.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying and characterizing transient species in solution. In the context of boron chemistry, ¹¹B-NMR is particularly diagnostic, as the chemical shift is highly sensitive to the coordination environment of the boron atom (e.g., trigonal planar vs. tetrahedral). nih.gov This technique, combined with ¹H and ¹³C NMR, allows for the detailed structural elucidation of borylated intermediates. nih.gov

For example, detailed NMR analysis has been successfully used to study the complex equilibria in solutions of borylated iminosugars, which involve both mutarotation and "borarotation" (equilibrium between different boron species). nih.gov Although not focused on this compound itself, this work exemplifies the methodology used to characterize boron-containing intermediates. Similarly, in other systems, the formation of proposed intermediates, such as iron iminyl or imido species, has been monitored and evidenced by the appearance of unique signals in ¹⁹F NMR spectra, providing crucial support for proposed reaction pathways. nih.gov The identification of an intermediate imine structure by ¹H NMR has also been demonstrated in other contexts, underscoring the utility of NMR for tracking the progress of reactions and identifying transient species. researchgate.net These experimental spectroscopic methods are vital for validating the intermediates and transition states predicted by the theoretical and computational approaches discussed above.

Isotopic Labeling Studies to Probe Hydride Transfer

Isotopic labeling is a powerful technique used to trace the pathways of atoms and functional groups throughout a chemical reaction, providing critical insights into reaction mechanisms. nih.govsigmaaldrich.com In the context of reactions mediated by this compound (NaBHEt₃), deuterium (B1214612) (²H or D) is a commonly employed isotope to investigate the mechanism of hydride transfer. nih.govresearchgate.net By replacing the hydride (H⁻) in the reagent with a deuteride (B1239839) (D⁻), researchers can track the source and destination of the transferred species.

One notable application of isotopic labeling is in the study of alkyne hydroboration. Deuterium labeling studies have indicated that the mechanism involves the addition of a boron electrophile to the alkyne, followed by the transfer of a hydride from the opposite face of the activated alkyne. researchgate.net This process, known as trans-hydroboration, is facilitated by catalytic amounts of certain activators. researchgate.net

In the reduction of carbonyl compounds, isotopic labeling can help differentiate between various proposed mechanisms. For instance, in the reduction of ketones, if a deuterated borohydride is used, the location of the deuterium atom in the resulting alcohol product can confirm whether the hydride was directly transferred from the borohydride to the carbonyl carbon.

Furthermore, isotopic labeling is crucial in understanding more complex catalytic cycles where this compound is used to generate the active catalyst. For example, in certain hydrosilylation reactions, it is important to determine whether the hydride from the borohydride is incorporated into the final product or if it solely serves to activate a precatalyst.

The general approach for these studies involves several key steps:

Synthesis of the Labeled Reagent: A deuterated version of this compound, sodium triethylborodeuteride (NaBDEt₃), is synthesized.

Reaction with Substrate: The deuterated reagent is then used in the reaction of interest under the same conditions as the unlabeled reagent.

Product Analysis: The products of the reaction are isolated and analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ²H NMR or ¹H NMR with deuterium decoupling) and Mass Spectrometry (MS) to determine the position and extent of deuterium incorporation. nih.gov

These studies provide direct evidence for the role of the hydride in the rate-determining step and help to elucidate the structure of key intermediates and transition states.

Kinetic and Thermodynamic Studies of Reaction Progress

Kinetic and thermodynamic studies are fundamental to understanding the underlying mechanisms of chemical transformations mediated by this compound. These studies provide quantitative data on reaction rates, activation energies, and the relative stabilities of reactants, intermediates, and products, which are essential for optimizing reaction conditions and elucidating the mechanistic pathway. mdpi.comnih.gov

Kinetic Studies:

Kinetic analyses focus on the rate of a reaction and how it is affected by various factors such as reactant concentrations, temperature, and the presence of catalysts. For reactions involving this compound, kinetic studies can help to determine the order of the reaction with respect to each reactant, providing insights into the composition of the transition state.

For instance, in the hydroboration of terminal alkynes catalyzed by NaBHEt₃, kinetic studies have suggested a dual role for the reagent, where it acts as both a hydride donor and a Lewis acid to polarize the B-H bond in pinacolborane (HBpin). This is in contrast to traditional transition-metal-catalyzed hydroborations. Similarly, kinetic investigations into the hydrosilylation of alkenes catalyzed by NaBHEt₃ have been conducted to shed light on the reaction mechanism. researchgate.net

A common method for kinetic analysis involves monitoring the disappearance of a reactant or the appearance of a product over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC). rsc.orgnih.gov The data obtained can then be used to derive rate laws and activation parameters (e.g., activation energy, enthalpy, and entropy of activation).

Thermodynamic Studies:

Thermodynamic studies are concerned with the energy changes that occur during a reaction. nih.gov Key thermodynamic parameters include the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). These values indicate the spontaneity and extent of a reaction at equilibrium.

The hydride donor ability, or hydricity (ΔG°H⁻), is a crucial thermodynamic parameter for hydride-donating reagents like this compound. rsc.org It quantifies the energy required to release a hydride ion. acs.org While direct experimental determination for NaBHEt₃ can be challenging, computational methods and comparisons with related borohydrides provide valuable estimates. nih.gov For example, computational analysis has shown that the borohydride of B(C₆F₅)₃ is significantly less reducing than superhydride ([HBEt₃]⁻). researchgate.net

Calorimetry is a direct method for measuring the heat of reaction (ΔH). researchgate.net By understanding the thermodynamics of each step in a proposed mechanism, researchers can construct a reaction energy profile, which visually represents the energy changes throughout the reaction and helps to identify the rate-determining step.

Combined Mechanistic Insights:

The following table summarizes the types of information gained from these studies:

Study TypeKey Parameters MeasuredMechanistic Insights Provided
Kinetic Studies Reaction rates, rate constants (k), reaction orders, activation energy (Ea)Identification of the rate-determining step, composition of the transition state, catalytic cycles.
Thermodynamic Studies Gibbs free energy (ΔG), enthalpy (ΔH), entropy (ΔS), equilibrium constants (Keq)Reaction spontaneity, relative stability of intermediates, overall energy profile of the reaction.

These studies are indispensable for moving beyond simple observation of reactivity to a deep, predictive understanding of how this compound mediates chemical transformations.

Nature of Hydride Transfer and Nucleophilicity

Comparative Analysis of Hydride Donor Ability

The efficacy of this compound as a reducing agent is fundamentally linked to its ability to donate a hydride ion (H⁻), a property known as hydricity. A comparative analysis of its hydride donor ability against other common hydride reagents is crucial for selecting the appropriate reagent for a specific chemical transformation. Hydride donor strength can be evaluated through both thermodynamic and kinetic perspectives. rsc.orgnih.gov

Thermodynamic hydricity (ΔG°H⁻) is a measure of the free energy change associated with the heterolytic cleavage of a bond to release a hydride ion. rsc.org A more negative or smaller positive value indicates a stronger hydride donor. While specific thermodynamic data for this compound can be sparse, its reactivity places it among the more powerful hydride donors. For instance, it is known to be a stronger reducing agent than sodium borohydride (NaBH₄) and even lithium aluminum hydride (LiAlH₄) in many applications. Computational studies have been employed to create hydride donor ability scales that include a wide range of main group hydrides, providing a framework for comparison. researchgate.net

Kinetic hydride donor ability is assessed by comparing the rates of reaction of different hydride donors with a standard electrophile. rsc.orgnih.gov This provides a measure of the nucleophilicity of the hydride. This compound is recognized for its high nucleophilicity, which allows it to react rapidly even with sterically hindered or less reactive electrophiles.

The table below provides a qualitative comparison of the hydride donor ability of this compound with other common hydride reagents.

Hydride ReagentRelative Hydride Donor StrengthKey Features
Sodium Borohydride (NaBH₄)MildSelective for aldehydes and ketones.
Lithium Aluminum Hydride (LiAlH₄)StrongReduces a wide range of functional groups including esters and amides.
This compound (NaBHEt₃) Very Strong / "Superhydride"Highly nucleophilic; effective for reducing hindered substrates and in cleavage reactions.
Diisobutylaluminium Hydride (DIBAL-H)StrongOften used for the partial reduction of esters to aldehydes.
Lithium Triethylborohydride (LiBHEt₃)Very Strong / "Superhydride"Similar in reactivity to NaBHEt₃. rsc.org

The enhanced reactivity of this compound compared to sodium borohydride is attributed to the electron-donating nature of the three ethyl groups, which increases the electron density on the boron-hydrogen bond, making the hydride more readily available for transfer. This increased nucleophilicity is a defining characteristic of "superhydrides." researchgate.net

Role of Borane (B79455)/Silane (B1218182) Intermediates in Hydride Transfer

In many transformations mediated by this compound, the hydride transfer does not occur directly from the borohydride to the substrate. Instead, the reaction proceeds through the formation of intermediate borane or silane species, which then act as the active hydride donors. organic-chemistry.org This is particularly prevalent in catalytic processes where NaBHEt₃ is used in sub-stoichiometric amounts.

Borane Intermediates:

In the hydroboration of alkynes and alkenes catalyzed by NaBHEt₃ with a hydroboration agent like pinacolborane (HBpin), NaBHEt₃ is proposed to activate HBpin. researchgate.net This can occur through the formation of a borohydride intermediate, such as [Et₃B-H-Bpin]⁻Na⁺. This intermediate is more reactive than HBpin itself and facilitates the hydroboration of the unsaturated substrate. In some cases, the reaction may proceed via "hidden" borane (BH₃) catalysis, where NaBHEt₃ promotes the formation of BH₃, which is the true catalytic species. ed.ac.uk Mechanistic studies on the double hydroboration of nitriles also point to the initial formation of a boryl-imine intermediate which then undergoes a second hydroboration. rsc.org

Silane Intermediates:

This compound is also employed to catalyze reductions using hydrosilanes as the stoichiometric reductant. organic-chemistry.org In these systems, NaBHEt₃ can activate the silane. For example, in the reduction of amides, mechanistic studies suggest that hydride transfer occurs via borane/silane intermediates. organic-chemistry.org The reaction of NaBHEt₃ with a hydrosilane can generate a more potent hydride donor, such as a silylborohydride species.

DFT (Density Functional Theory) and experimental studies on the silylation of vinyl arenes with hydrodisiloxanes in the presence of stoichiometric NaBHEt₃ have provided detailed mechanistic insights. mdpi.com These studies proposed a mechanism for selective Markovnikov hydrosilylation catalyzed by NaBHEt₃, explaining the regioselectivity and its activity towards various hydrosilanes. mdpi.com The mechanism often involves the activation of the Si-H bond by the borohydride. nih.gov The nature of the silane itself is also critical, as different silanes exhibit varying reactivity as hydride donors. msu.eduorganic-chemistry.org

The general mechanistic theme involves the following steps:

Activation: this compound reacts with the borane or silane reagent to form a more reactive intermediate.

Hydride Transfer: This activated intermediate then transfers a hydride to the substrate.

Catalyst Regeneration: In catalytic cycles, the this compound is regenerated to continue the process.

The involvement of these intermediates is a key feature of the versatility of this compound, allowing it to be used in a wide range of reductive transformations beyond its direct stoichiometric reactions.

Catalytic Applications in Organic Synthesis

Hydroboration Reactions

The catalytic activity of sodium triethylborohydride is prominently featured in hydroboration reactions, a fundamental process in organic chemistry for the formation of carbon-boron bonds. chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org

This compound has proven to be a highly selective catalyst for the hydroboration of terminal alkynes. chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org This reaction yields valuable (E)-vinylboronate esters with exceptional control over the regiochemical outcome. chemrxiv.orgresearchgate.net The process is notable for its ability to proceed efficiently without the need for transition-metal catalysts. chemrxiv.orgresearchgate.net

The use of this compound as a catalyst in the reaction of terminal alkynes with pinacolborane (HBpin) leads to the highly selective formation of (E)-vinylboronate esters. chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org For instance, the reaction of phenylacetylene (B144264) with HBpin in the presence of 10 mol% of NaBHEt₃ at 60°C results in the exclusive formation of the (E)-isomer. chemrxiv.org The high regioselectivity is a key advantage of this catalytic system, providing a reliable method for the synthesis of these important synthetic intermediates. chemrxiv.orgresearchgate.net The reaction demonstrates excellent anti-Markovnikov regioselectivity, often exceeding 99%. chemrxiv.org

Alkyne SubstrateReaction Time (h)Conversion (%)(E):(Z) RatioIsolated Yield (%)
Phenylacetylene171>99:1-
4-Ethynyltoluene (B1208493)175>99:170
3-Ethynyltoluene161>99:158
2-Ethynyltoluene159>99:155
4-Fluorophenylacetylene292>99:1-
1-Octyne247897:3-
3,3-Dimethyl-1-butyne---85

The catalytic hydroboration using this compound is applicable to a range of terminal alkynes, including both aromatic and aliphatic substrates. chemrxiv.orgresearchgate.net Aromatic alkynes, such as substituted phenylacetylenes, generally exhibit good reactivity, with phenylacetylenes bearing methyl groups showing moderate conversions after one hour. chemrxiv.org The position of the substituent on the aromatic ring influences the reaction rate, with 4-ethynyltoluene reacting faster than its 3- and 2-substituted counterparts, suggesting steric effects play a role. chemrxiv.org

Aliphatic alkynes are also successfully converted to their corresponding (E)-vinylboronate esters with excellent anti-Markovnikov regioselectivity, although they may require longer reaction times compared to aromatic alkynes. chemrxiv.org In contrast, ethynylsilanes have been found to be less reactive under these catalytic conditions. chemrxiv.orgresearchgate.netresearchgate.netchemrxiv.org For example, trimethylsilylacetylene (B32187) shows significantly lower reactivity.

The efficiency of a catalyst can be described by its turnover number (TON) and turnover frequency (TOF), which represent the number of substrate molecules converted per molecule of catalyst and the turnover per unit of time, respectively. unife.it In the context of nitrile hydroboration, cobalt catalysts have demonstrated TOFs up to 380 h⁻¹ at room temperature. nsf.gov While specific TOF values for the this compound-catalyzed hydroboration of alkynes are not extensively detailed in the provided search results, the high yields and conversions achieved with catalytic amounts of NaBHEt₃ suggest an efficient process. chemrxiv.org

This compound also serves as a highly effective catalyst for the double hydroboration of nitriles. rsc.orgrsc.orgresearchgate.net This reaction proceeds under mild, solvent-free, and transition-metal-free conditions, offering an efficient route to valuable amine derivatives. rsc.orgrsc.org

The double hydroboration of nitriles catalyzed by this compound leads to the formation of bis(boryl) amines in excellent yields, often up to 99%. rsc.orgrsc.orgresearchgate.net The reaction is typically carried out at room temperature with a catalytic loading of 5 mol% of NaBHEt₃. rsc.org Mechanistic studies indicate a stepwise process where an initial hydroboration forms a boryl-imine intermediate, which then undergoes a second hydroboration to yield the final diborylated amine product. rsc.orgrsc.org This transformation is applicable to a variety of organic nitriles. rsc.org

Nitrile SubstrateYield (%)Reaction TimeTemperature
Benzonitrile>99<15 minutesRoom Temperature
1-Naphthonitrile992 minutesRoom Temperature
3-Furonitrile99Minutes-
Acetonitrile7424 hours80°C
Cyclohexanecarbonitrile993 hoursRoom Temperature
4-NitrobenzonitrileNo Product--

Double Hydroboration of Nitriles

Hydrosilylation Reactions

This compound has been identified as an effective catalyst for the dehydrogenative silylation of C(sp)–H bonds in terminal alkynes. rsc.orgresearchgate.netresearchgate.netrsc.org This represents the first reported use of NaHBEt₃ for this specific type of catalytic transformation. rsc.orgresearchgate.netrsc.org The reaction facilitates the coupling of both aromatic and aliphatic terminal alkynes with various hydrosilanes and hydrosiloxanes. rsc.orgresearchgate.netrsc.org The process is characterized by its high selectivity, yielding dehydrocoupling products efficiently. researchgate.netresearchgate.netrsc.org This catalytic method is particularly noteworthy for its atom economy, as the only byproduct is molecular hydrogen. researchgate.net The reaction can be applied to a variety of terminal alkynes, including aryl-substituted alkynes, aliphatic alkynes, and alkynylsilanes, particularly with hydrosilanes that bear aromatic substituents. rsc.org

The NaHBEt₃-catalyzed reaction between terminal alkynes and hydrosilanes or hydrodisiloxanes selectively yields dehydrocoupling products. rsc.orgresearchgate.netrsc.org This process provides a direct and convenient route to alkynylsilanes, which are valuable intermediates in organic synthesis. researchgate.netrsc.org The methodology has been successfully applied to synthesize alkynylsilanes containing SiH₂Ph and SiHPh₂ groups, as well as unsymmetrically substituted bis(silyl)ethynes. rsc.org A key application of this method is the synthesis of alkynylsiloxanes, which are useful substrates in cross-coupling reactions. rsc.org

Table 2: Dehydrogenative Silylation of Terminal Alkynes with Hydrosilanes Catalyzed by NaHBEt₃ Data sourced from Skrodzki et al. (2018). rsc.org

AlkyneSilane (B1218182)ProductYield (%)
PhenylacetyleneDiphenylsilanePhenylethynyldiphenylsilane98
1-OctyneDiphenylsilaneOct-1-yn-1-yldiphenylsilane99
(Trimethylsilyl)acetyleneDiphenylsilane(Diphenylsilyl)(trimethylsilyl)acetylene99
Phenylacetylene1,1,3,3-Tetraphenyldisiloxane1-(Phenylethynyl)-1,1,3,3-tetraphenyldisiloxane85

A remarkable feature of the NaHBEt₃-catalyzed dehydrogenative silylation of terminal alkynes is the complete suppression of competitive hydrosilylation side reactions. rsc.orgresearchgate.netresearchgate.netrsc.org While the reaction selectively activates the C(sp)–H bond for silylation, the alternative pathway involving the addition of the Si–H bond across the alkyne's triple bond does not occur. rsc.orgresearchgate.netrsc.org This high selectivity is particularly significant because this compound is often used as a reducing agent to generate active transition-metal catalysts in other hydrosilylation processes. rsc.orgresearchgate.netresearchgate.netrsc.org In this context, however, NaHBEt₃ itself acts as the catalyst, providing a reaction pathway that exclusively favors dehydrocoupling over hydrosilylation. rsc.org

This compound has been reported as the first catalyst of its kind for the hydrosilylation of certain alkenes, proceeding with high regioselectivity to afford Markovnikov products. researchgate.netrsc.orgrsc.org This reaction is particularly effective for resonance-stabilized alkenes such as styrenes, as well as for vinylsilanes and allyl glycidyl (B131873) ether, when paired with aromatic hydrosilanes. researchgate.netrsc.orgrsc.org The addition of the Si-H bond across the double bond results in the silicon atom attaching to the more substituted carbon, yielding the branched, or Markovnikov, isomer. rsc.org This outcome is in contrast to the anti-Markovnikov or linear products typically facilitated by the majority of known hydrosilylation catalysts. rsc.org An anionic mechanism has been proposed for this transformation. researchgate.netrsc.orgrsc.org The substrate scope is inherently limited to alkenes that lack acidic protons and are not prone to nucleophilic attack by hydrides. rsc.org

Table 3: Markovnikov-Selective Hydrosilylation of Alkenes with Hydrosilanes Catalyzed by NaHBEt₃ Data sourced from Zaranek et al. (2017). rsc.org

AlkeneSilaneProductSelectivity (M:aM)Yield (%)
Styrene (B11656)Phenylsilane(1-Phenylethyl)phenylsilane>99:199
StyreneDiphenylsilaneDiphenyl(1-phenylethyl)silane>99:199
4-ChlorostyreneDiphenylsilane(1-(4-Chlorophenyl)ethyl)diphenylsilane>99:199
Allyl glycidyl etherDiphenylsilane(1-(Glycidyloxymethyl)ethyl)diphenylsilane>99:199

M = Markovnikov product; aM = anti-Markovnikov product

Markovnikov-Selective Hydrosilylation of Alkenes

Hydrogermylation Reactions

In contrast to the analogous hydrosilylation process, the reaction of hydrogermanes with aromatic alkenes in the presence of sodium trialkylborohydrides follows a different regioselectivity. semanticscholar.orgresearchgate.net Specifically, using sodium tri(sec-butyl)borohydride (NaHB(sec-Bu)₃) as an initiator, the hydrogermylation of conjugated aromatic alkenes with phenylgermane (B1623500) and diphenylgermane (B155566) proceeds in a highly selective manner to produce β-germylated, or anti-Markovnikov, products. researchgate.netsemanticscholar.orgresearchgate.net

Initial experiments screening different trialkylborohydrides for the reaction between diphenylgermane and styrene revealed these unexpected results. semanticscholar.org While lithium triethylborohydride tended to promote side reactions, and the potassium equivalent led to heavier, higher-order hydrogermylation products, sodium tri(sec-butyl)borohydride was found to be a good initiator for the selective anti-Markovnikov hydrogermylation. semanticscholar.org A catalyst loading of 10 mol% was found to be optimal for the conversion of diphenylgermane. semanticscholar.org

The methodology was successfully applied to a range of conjugated aromatic alkenes, reacting with both phenylgermane and diphenylgermane to yield the corresponding anti-Markovnikov products exclusively. semanticscholar.org

Hydrogermylation of Aromatic Alkenes with Hydrogermanes Initiated by NaHB(sec-Bu)₃

Alkene Hydrogermane Product Yield (%)
Styrene Diphenylgermane Diphenyl(2-phenylethyl)germane 87
Styrene Phenylgermane Phenyl(2-phenylethyl)germane 50
4-Methylstyrene Diphenylgermane Diphenyl(2-(p-tolyl)ethyl)germane 85
4-Methoxystyrene Diphenylgermane Diphenyl(2-(4-methoxyphenyl)ethyl)germane 88
4-Chlorostyrene Diphenylgermane Diphenyl(2-(4-chlorophenyl)ethyl)germane 83

Data compiled from Zaranek et al. semanticscholar.org

The observed anti-Markovnikov selectivity in the hydrogermylation of aromatic alkenes, which is opposite to that of hydrosilylation under similar conditions, suggests a different reaction mechanism. semanticscholar.orgresearchgate.net The proposed mechanism for hydrogermylation proceeds via a trisubstituted germanide anion. researchgate.netsemanticscholar.orgresearchgate.net

This pathway is initiated by the formation of a sodium dihydro(phenyl)germanide species. This germanide anion then attacks the styrene molecule at the terminal carbon atom. This nucleophilic attack results in the formation of a resonance-stabilized secondary carbanion, with the germanium atom positioned at the anti-Markovnikov position. semanticscholar.org DFT calculations support this mechanistic pathway, explaining the formation of the β-germylated products. pwr.edu.plsemanticscholar.org

An important distinction is that the sodium trialkylborohydride acts as an initiator rather than a true catalyst in this process. The reaction proceeds via the germanide anion, which is regenerated in the final step, and the borohydride (B1222165) moiety is not required further in the cycle. This suggests that the hydrogermylation in this system can be considered a "living" anionic process. semanticscholar.org

Reductive Transformations and Chemoselectivity

Controlled Reduction of Unactivated Amides

A significant advancement in synthetic methodology involves the use of sodium triethylborohydride as a catalyst for the controlled reduction of unactivated amides. organic-chemistry.orgnih.gov This transition-metal-free protocol utilizes inexpensive and stable hydrosilanes as the stoichiometric reducing agents, offering a versatile alternative to traditional methods that often require harsh conditions or stoichiometric metal reductants. nih.govacs.org A key feature of this system is the ability to selectively cleave either the C-O or C-N bond of the amide by carefully choosing the hydrosilane and solvent. organic-chemistry.orgresearchgate.net

The reduction of tertiary amides to the corresponding tertiary amines represents a complete reduction of the carbonyl group, which involves the cleavage of the carbon-oxygen double bond. In a catalytic system using this compound, this transformation is achieved with high selectivity by using specific hydrosilanes in nonpolar solvents. organic-chemistry.org The use of triethoxysilane (B36694) ((EtO)₃SiH) in a nonpolar solvent such as n-hexane has been shown to be particularly effective for this C-O bond cleavage, yielding tertiary amines with excellent selectivity. organic-chemistry.org This method is applicable to a wide array of substrates, including aromatic, aliphatic, and heterocyclic amides. organic-chemistry.org

Conversely, the same catalytic system can be directed towards a deacylative cleavage of the carbon-nitrogen bond, resulting in the formation of secondary amines. organic-chemistry.orgacs.org This alternative pathway is favored when sterically hindered hydrosilanes are employed in polar aprotic solvents. organic-chemistry.org For instance, using polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent in tetrahydrofuran (B95107) (THF) directs the reaction towards C-N bond scission, producing secondary amines in high yields. organic-chemistry.org This selective C-N cleavage via a deacylated pathway highlights the remarkable chemoselectivity that can be achieved by tuning the reaction components. nih.govresearchgate.net

The choice of both the hydrosilane and the solvent is critical in dictating the reaction pathway and achieving the desired chemoselectivity in the this compound-catalyzed reduction of amides. organic-chemistry.orgnih.gov Nonpolar solvents paired with less sterically demanding silanes like (EtO)₃SiH favor the C-O cleavage pathway to produce tertiary amines. In contrast, polar solvents like THF combined with bulky hydrosilanes such as PMHS promote the C-N cleavage to yield secondary amines. organic-chemistry.org Mechanistic proposals suggest that the reaction proceeds through hydride transfer involving borane (B79455)/silane (B1218182) intermediates. organic-chemistry.org This tunable selectivity provides a powerful tool for synthetic chemists, allowing for controlled access to different amine products from a common amide precursor. organic-chemistry.orgorganic-chemistry.org

Table 1: Chemoselective Reduction of Unactivated Amides Catalyzed by this compound This table summarizes the influence of hydrosilane and solvent on the selective reduction of N-benzyl-N-methylbenzamide.

EntryHydrosilaneSolventPredominant Product TypeBond CleavageYield (%)
1Triethoxysilane ((EtO)₃SiH)n-HexaneTertiary AmineC-O>95
2Polymethylhydrosiloxane (PMHS)Tetrahydrofuran (THF)Secondary AmineC-N>95

Reductive Activation of Homogeneous Transition Metal Catalysts

This compound is widely employed for the reductive activation of homogeneous catalysts. wikipedia.org It serves as a potent hydride source capable of converting stable transition metal precursors, particularly metal halides, into highly reactive metal hydride species. scholaris.ca This in-situ generation of the active catalyst is a cornerstone of many catalytic processes. researchgate.netresearchgate.net

A primary application of this compound is the conversion of transition metal halide complexes into their corresponding metal hydride counterparts. wikipedia.org This transformation is crucial because the resulting metal hydride is often the active species in a catalytic cycle. thieme-connect.deed.ac.uk For example, iron(II) or cobalt(II) halide precursors can be reduced in the presence of this compound to generate low-valent, active catalysts for various reactions. ed.ac.ukohiolink.edu The process involves the transfer of a hydride ion from the borohydride (B1222165) reagent to the metal center, with the concurrent elimination of a halide salt. scholaris.ca This method is operationally simple and provides reliable access to highly reactive catalysts that might otherwise be difficult to isolate and handle. ed.ac.uk

The in-situ generation of metal hydrides using this compound significantly enhances catalytic reactivity across a spectrum of synthetic transformations. rsc.org These activated catalysts are effective in processes such as alkene and alkyne hydrogenation, hydrosilylation, and hydroboration. researchgate.neted.ac.uk For instance, iron complexes activated with this compound have been shown to catalyze the formal hydrogenation of various alkenes and alkynes. ed.ac.uk Similarly, cobalt catalysts generated from the reduction of cobalt(II) bromide with this compound are capable of cleaving C–O bonds in lignin (B12514952) model compounds, demonstrating their utility in biomass conversion. ohiolink.edu The ability to generate these active species directly in the reaction mixture enhances the efficiency and applicability of earth-abundant metal catalysts in organic synthesis. thieme-connect.dersc.org

Table 2: Examples of Reductive Activation of Transition Metal Catalysts This table illustrates the use of this compound to generate active catalysts from metal halide precursors for various synthetic applications.

Metal PrecursorActivated Species (Proposed)Catalytic ProcessReference
Iron(II) HalideLow-Valent Iron HydrideAlkene/Alkyne Hydrogenation ed.ac.uk
Cobalt(II) BromideLow-Valent Cobalt HydrideReductive Cleavage of C-O Bonds ohiolink.edu
Various Transition Metal HalidesActive Metal HydridesHydrosilylation, Hydroboration researchgate.net

Comparative Analysis of Reducing Power and Selectivity

The utility of a hydride-donating reagent in organic synthesis is defined by its reducing power and its selectivity toward various functional groups. This compound distinguishes itself from other hydride reagents through a unique combination of reactivity and selectivity, which can be attributed to its specific electronic and steric properties.

Comparison with Traditional Borohydride Reagents (e.g., NaBH₄, LiBH₄)

This compound exhibits significantly enhanced reducing power compared to the more common sodium borohydride (NaBH₄) and lithium borohydride (LiBH₄). This heightened reactivity stems from the electronic effect of the three ethyl groups attached to the boron atom. These electron-releasing alkyl groups increase the electron density on the boron center, which in turn makes the hydride (B-H) bond more nucleophilic and thus more reactive. wikipedia.orgborates.todaywikipedia.org In contrast, reagents with electron-withdrawing substituents, such as sodium cyanoborohydride, are considerably weaker reductants. wikipedia.orgborates.todaywikipedia.orgpsgcas.ac.in

Sodium Borohydride (NaBH₄) is a mild and selective reducing agent, primarily used for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. masterorganicchemistry.comsapub.org Under standard conditions, it is generally unreactive towards less electrophilic functional groups such as esters, lactones, carboxylic acids, amides, and epoxides. masterorganicchemistry.comorganicchemistrydata.orgharvard.edu Its utility in protic solvents like methanol (B129727) or ethanol (B145695) makes it a convenient and widely used reagent for many standard transformations. sapub.orgharvard.edu

Lithium Borohydride (LiBH₄) is inherently more reactive than NaBH₄. masterorganicchemistry.comcommonorganicchemistry.com This increased reactivity allows it to reduce esters and lactones to alcohols, a transformation that is very slow with NaBH₄. harvard.educommonorganicchemistry.com The enhanced reducing power is partly attributed to the smaller, more Lewis-acidic lithium cation (Li⁺), which can coordinate more effectively to the carbonyl oxygen, thereby activating the substrate towards hydride attack. harvard.edumasterorganicchemistry.com Despite its increased strength over NaBH₄, it is still generally unable to reduce carboxylic acids and amides. harvard.edu

Functional GroupSodium Borohydride (NaBH₄)Lithium Borohydride (LiBH₄)This compound (NaBHEt₃)
AldehydesReadily Reduced masterorganicchemistry.comsapub.orgReadily Reduced harvard.eduReadily Reduced
KetonesReadily Reduced masterorganicchemistry.comsapub.orgReadily Reduced harvard.eduReadily Reduced
EstersGenerally Unreactive masterorganicchemistry.comorganicchemistrydata.orgReduced to Alcohols harvard.educommonorganicchemistry.comReduced
LactonesGenerally Unreactive organicchemistrydata.orgReduced to Diols harvard.eduReduced
Carboxylic AcidsUnreactive harvard.eduUnreactive harvard.eduGenerally Unreactive
AmidesUnreactive masterorganicchemistry.comGenerally Unreactive harvard.eduCan be catalytically reduced organic-chemistry.org
EpoxidesGenerally Unreactive organicchemistrydata.orgharvard.eduReduced harvard.eduReduced
Alkyl HalidesNot very effective organicchemistrydata.orgVariableReduced

Differentiation from Other Organometallic Hydrides (e.g., Lithium Triethylborohydride)

The closest analogue to this compound is lithium triethylborohydride (LiBHEt₃), a reagent famously known as Super-Hydride®. psgcas.ac.inwikipedia.org While both possess the same triethylborohydride anion, the difference in the alkali metal counterion (Na⁺ vs. Li⁺) leads to notable differences in solubility, availability, and reactivity.

Lithium Triethylborohydride (LiBHEt₃) is recognized as an exceptionally powerful nucleophilic reducing agent, significantly more potent than LiBH₄ and even lithium aluminum hydride (LiAlH₄) in certain applications. wikipedia.orgguidechem.com It is typically sold as a solution in tetrahydrofuran (THF). wikipedia.org LiBHEt₃ is particularly valued for its ability to reduce a wide array of functional groups, including sterically hindered carbonyls, and for challenging transformations like the reductive dehalogenation of alkyl halides. organicchemistrydata.orgwikipedia.orgguidechem.com It is also highly effective for the regioselective ring-opening of epoxides, typically attacking the least sterically hindered carbon to yield the corresponding alcohol. wikipedia.orgthieme-connect.deacs.org However, it does not typically reduce carboxylic acids or primary amides. wikipedia.orgguidechem.com

This compound (NaBHEt₃) is commercially available as a solution in toluene (B28343). wikipedia.org The larger, less Lewis-acidic sodium cation compared to lithium can influence the reagent's reactivity and selectivity. In related systems, such as the "Selectride" family of reagents, the lithium-based versions are often favored over their sodium or potassium counterparts due to the superior chelating ability of the Li⁺ ion, which can better activate substrates. psgcas.ac.in This suggests that LiBHEt₃ may exhibit greater reactivity than NaBHEt₃ in reactions where cation coordination to the substrate is a key step. Nevertheless, this compound has demonstrated unique catalytic activity, for instance in the selective hydroboration and hydrosilylation of alkynes and alkenes. researchgate.netresearchgate.net

Feature / ReactionThis compound (NaBHEt₃)Lithium Triethylborohydride (LiBHEt₃)
Common Commercial SolventToluene wikipedia.orgTetrahydrofuran (THF) wikipedia.org
Relative Reducing PowerStrongExtremely Strong (Super-Hydride®) psgcas.ac.inwikipedia.org
Reduction of Alkyl HalidesEffectiveHighly Effective organicchemistrydata.orgguidechem.com
Epoxide Ring OpeningEffectiveHighly Effective and Regioselective wikipedia.orgthieme-connect.deacs.org
Reduction of Hindered CarbonylsEffectiveHighly Effective wikipedia.org
Reduction of EstersEffectiveEffective wikipedia.org
Catalytic ActivityCatalyst for hydroboration and hydrosilylation researchgate.netresearchgate.netPrimarily used as a stoichiometric reagent

This compound: A Versatile Compound in Advanced Materials Science

This compound (NaBH(C₂H₅)₃), a powerful and selective reducing agent, is carving out a significant niche in the field of advanced materials science. Its unique chemical properties are being harnessed to modify polymer structures, enhance the surface characteristics of materials, and initiate specific polymerization reactions. This article explores the multifaceted applications of this compound in these key areas, highlighting its role in the development of novel materials with tailored functionalities.

Advanced Analytical Techniques for Research Characterization

Spectroscopic Methodologies (e.g., NMR Spectroscopy, Gas Chromatography-Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure and composition of sodium triethylborohydride and the reaction mixtures in which it is used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organoboron compounds. For this compound, ¹¹B NMR spectroscopy is particularly informative. It allows for the identification and quantification of the active hydride species as well as potential impurities such as residual triethylborane (B153662) (BEt₃). The chemical shift in the ¹¹B NMR spectrum is indicative of the boron environment. For instance, this compound typically exhibits a signal at approximately -10 ppm, while its precursor, triethylborane, resonates at around 85 ppm.

In research settings, NMR is also extensively used to monitor the progress of reactions catalyzed by this compound and to characterize the resulting products. chemrxiv.orgmdpi.comrsc.org For example, in the hydroboration of alkynes, ¹H, ¹³C, and ¹¹B NMR are used to confirm the structure of the synthesized (E)-vinylboronate esters. chemrxiv.org Similarly, in the silylation of vinyl arenes, ¹H and ¹³C NMR are employed to identify the formal silylation products. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) coupled with mass spectrometry (MS) is a key technique for analyzing the volatile components of a reaction mixture. In studies involving this compound, GC-MS is frequently used to separate and identify the products of catalytic reactions. chemrxiv.orgmdpi.comresearchgate.net This technique is particularly useful for determining the conversion of reactants and the selectivity of a reaction. chemrxiv.org

For instance, in the this compound-catalyzed hydroboration of terminal alkynes, GC and GC-MS are used to analyze the reaction mixture after a specified time to determine the extent of conversion of the alkyne and the distribution of products. chemrxiv.orgresearchgate.net The general procedure involves taking a sample from the reaction, which is then analyzed by the GC-MS system. chemrxiv.org Research studies often report the specific models of the instruments used, such as a Bruker Scion 436-GC with a Scion SQ-MS mass spectrometry detector. chemrxiv.orgmdpi.com The GC is equipped with a capillary column to separate the components of the mixture before they enter the mass spectrometer for identification based on their mass-to-charge ratio. researchgate.net

Table 1: Spectroscopic Analysis Parameters for Reactions Involving this compound

Analytical Technique Instrument Example Application Reference
¹¹B NMR Spectroscopy - Identification of BEt₃ (δ = 85 ppm) and quantification of NaBH(C₂H₅)₃ (δ = -10 ppm)
¹H, ¹³C, ¹¹B NMR Bruker Fourier 300 spectrometer Characterization of hydroboration products chemrxiv.org
¹H, ¹³C NMR Bruker Fourier 300 MHz or Bruker Avance III HD 400 MHz spectrometer Identification of silylation products mdpi.com
Gas Chromatography (GC) Bruker Scion 436-GC with a TCD detector Analysis of reaction progress and product distribution chemrxiv.orgmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) Bruker Scion 436-GC with a Scion SQ-MS mass spectrometry detector Separation and identification of reaction products chemrxiv.orgmdpi.comresearchgate.net

Quantitative Analysis of Active Hydride Content (e.g., Gas Buret Methods)

The determination of the active hydride content is essential for assessing the purity and reactivity of this compound solutions. The gas buret method is a classic and highly accurate technique for this purpose. sigmaaldrich.com

This method relies on the quantitative reaction of the metal hydride with a protic solvent, such as water or an alcohol, which leads to the stoichiometric evolution of hydrogen gas. sigmaaldrich.comthieme-connect.dethieme-connect.de The volume of the liberated hydrogen gas is measured using a gas buret, and from this volume, the molar quantity of the active hydride can be calculated. sigmaaldrich.com

The experimental setup typically consists of a reaction flask connected to a gas buret, which is a graduated tube filled with a liquid (often water) and inverted in a reservoir of the same liquid. sigmaaldrich.com An accurately measured amount of the this compound solution is introduced into the reaction flask containing a hydrolytic solvent mixture, for example, a mixture of glycerol (B35011) and water. sigmaaldrich.com The hydrolysis reaction is generally rapid and complete within a short period. sigmaaldrich.com

To ensure accurate measurement of the gas volume, the temperature and pressure must be recorded, and the reading is taken when the liquid levels in the buret and the leveling bulb are equal. sigmaaldrich.com The number of moles of hydrogen gas produced is directly proportional to the number of moles of active hydride present in the sample. sigmaaldrich.comthieme-connect.de For this compound, the hydrolysis reaction can be represented as:

NaBH(C₂H₅)₃ + H₂O → NaOH + B(C₂H₅)₃ + H₂

Based on this stoichiometry, one mole of this compound produces one mole of hydrogen gas. The hydride concentration can then be calculated using the ideal gas law or by comparison to a standard at known temperature and pressure. sigmaaldrich.com This method is not only applicable to this compound but also to a wide range of other metal hydrides and active metals. sigmaaldrich.comsigmaaldrich.com

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Cycles and Reaction Architectures

The evolution of sodium triethylborohydride from a simple reducing agent to a key player in catalytic systems marks a significant shift in its application. Research is increasingly focused on designing new catalytic cycles where NaBH(C₂H₅)₃ is not merely an activator but the primary catalytic species. A notable area of development is in transition-metal-free catalysis, which offers economic and environmental benefits.

A prime example is the controlled reduction of unactivated amides using hydrosilanes, where this compound acts as the catalyst. In this system, the reaction architecture can be manipulated to achieve selective cleavage of either the C–O or C–N bond by carefully choosing the hydrosilane and solvent. This level of control points towards the development of more sophisticated reaction designs where NaBH(C₂H₅)₃ is at the core of a tunable catalytic system.

Furthermore, studies have shown that even when this compound is consumed stoichiometrically in some reactions, such as the silylation of vinyl arenes with hydrodisiloxanes, its catalytic character can be reestablished. The regeneration of the active catalyst is a cornerstone of catalytic chemistry, and research into methods for in situ regeneration of NaBH(C₂H₅)₃ is crucial. For instance, investigations have explored the restoration of the catalytic action of triethylborane (B153662) in the presence of sodium hydride, which can regenerate the trialkylborohydride. This opens avenues for designing closed catalytic cycles, enhancing the compound's efficiency and applicability in large-scale synthesis.

Expansion of Substrate Scope and Functional Group Tolerance

A key indicator of a catalyst's utility is the breadth of substrates it can effectively transform and the variety of functional groups it can tolerate. Emerging research demonstrates a significant expansion of the substrate scope for NaBH(C₂H₅)₃-catalyzed reactions.

In the realm of hydroboration, this compound has been successfully employed as a catalyst for the reaction of pinacolborane with a range of aromatic and aliphatic terminal alkynes, producing (E)-vinylboronate esters with high selectivity. Similarly, it catalyzes the dehydrogenative silylation of both aromatic and aliphatic alkynes with hydrosiloxanes and aromatic hydrosilanes.

The catalytic reduction of amides has also shown considerable scope, encompassing aromatic, aliphatic, and heterocyclic amides. A highly efficient, room-temperature double hydroboration of various nitriles has been reported, tolerating both electron-donating and electron-withdrawing functional groups on the aromatic backbone. However, limitations exist, and current methods show poor performance with substrates containing nitrile or nitro groups in the context of amide reductions. Likewise, in nitrile hydroboration, substrates with pyridine (B92270) or nitro groups were found to be unsuitable under the optimized conditions. Future research will undoubtedly focus on overcoming these limitations to further broaden the synthetic utility of this catalyst.

Reaction TypeSubstrate ClassExamples of Tolerated SubstratesFunctional Group Tolerance (Examples)Reference
Amide Reduction Aromatic, Aliphatic, Heterocyclic AmidesN-benzyl-N-phenylbenzamide, 1-benzoylpiperidineHalogens (F, Cl, Br), ethers, thioethers
Alkyne Hydroboration Aromatic & Aliphatic Terminal AlkynesPhenylacetylene (B144264), 1-Octyne, 4-FluorophenylacetyleneHalogens, alkyl groups, aryl groups
Alkyne Silylation Aromatic & Aliphatic Terminal AlkynesPhenylacetylene, 1-HeptyneAromatic and aliphatic chains
Nitrile Hydroboration Aromatic & Aliphatic NitrilesBenzonitrile, 4-Chlorobenzonitrile, AcetonitrileHalogens (F, Cl, Br), trifluoromethyl, methoxy

Integration into Multicomponent and Cascade Reaction Processes

The integration of catalytic steps into multicomponent and cascade reactions is a powerful strategy in organic synthesis, as it allows for the construction of complex molecules in a single pot, increasing efficiency and reducing waste. The unique reactivity of this compound as a catalyst for selective transformations positions it as a promising candidate for such processes.

For example, the ability to selectively cleave C-O or C-N bonds in amides based on the choice of hydrosilane and solvent opens the door for sequential,

Q & A

Q. What are the key considerations when using sodium triethylborohydride (NaHBEt₃) as a reducing agent in organic synthesis?

this compound is a strong, selective reductant for aldehydes, ketones, esters, and carboxylic acids. Key considerations include:

  • Solvent selection : Use non-protic solvents (e.g., THF, toluene) to avoid decomposition. Protic solvents (e.g., water, alcohols) trigger rapid degradation .
  • Reaction temperature : Optimal activity is observed at 60–80°C, with higher temperatures accelerating reductions but risking side reactions .
  • Catalyst handling : Store under inert atmospheres (Ar/N₂) and avoid moisture to prevent violent exothermic reactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

NaHBEt₃ is highly flammable and reacts violently with water. Critical protocols include:

  • Personal protective equipment (PPE) : Gloves, goggles, and flame-resistant lab coats .
  • Storage : Inert gas-purged containers, away from oxidizers and humidity .
  • Waste disposal : Quench residues with dry alcohol (e.g., ethanol) under controlled conditions to neutralize reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve high anti-Markovnikov selectivity in NaHBEt₃-catalyzed hydroboration of terminal alkynes?

Anti-Markovnikov selectivity (>99%) is achieved by:

  • Catalyst loading : 10 mol% NaHBEt₃ in toluene, which minimizes solvent interference and stabilizes the active catalytic species .
  • Temperature control : Reactions at 80°C for 1 hour maximize conversion (100%) while maintaining selectivity .
  • Substrate-to-reagent ratio : A 1:1.2 alkyne:HBpin ratio reduces side products like alkyl diboronate esters . Example: Phenylacetylene hydroboration yields (E)-styrenyl boronate with 93% conversion at 24 hours .

Q. How do steric and electronic effects of substituents influence the catalytic efficiency of NaHBEt₃ in hydroboration reactions?

  • Steric hindrance : Bulky substituents (e.g., 4-methylphenylacetylene) reduce conversion rates (59–75%) due to hindered access to the catalytic site .
  • Electronic effects : Electron-withdrawing groups on alkynes enhance electrophilicity, improving reaction rates. For example, fluorinated arylalkynes show 99% conversion under standard conditions .
  • Comparative data : NaHBEt₃ outperforms LiHBEt₃ (36% conversion) and KHBEt₃ (61%) in phenylacetylene hydroboration, highlighting alkali metal effects on activity .

Q. What methodologies resolve contradictions in catalytic activity when NaHBEt₃ is applied to vinylsilanes versus terminal alkynes?

Vinylsilanes exhibit lower reactivity due to:

  • Reduced boron affinity : Silanes weaken B–H activation, leading to incomplete conversion (e.g., 80% for vinyldimethyl(phenyl)silane) .
  • Mechanistic divergence : Unlike alkynes, vinylsilanes favor cis-addition pathways, requiring tailored solvents (e.g., THF) to improve regioselectivity (>99% for triisopropyl-substituted silanes) . Mitigation strategy: Pre-activate NaHBEt₃ with Lewis acids (e.g., BF₃·OEt₂) to enhance boron electrophilicity .

Q. How can thermochemical data inform the use of NaHBEt₃ in carbonyl reductions?

Enthalpy studies (e.g., with LiHBEt₃ analogs) reveal:

  • Exothermicity : Reductions of aldehydes/ketones release ~50–70 kJ/mol, favoring spontaneous reactions at room temperature .
  • Solvent effects : Polar aprotic solvents (e.g., triglyme) stabilize transition states, lowering activation barriers . Practical tip: Calorimetric monitoring prevents thermal runaway during large-scale reductions .

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